(R)-3-Amino-3-cyclopentylpropanenitrile
Description
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H14N2/c9-6-5-8(10)7-3-1-2-4-7/h7-8H,1-5,10H2/t8-/m1/s1 |
InChI Key |
PZWHYDFIWJEXCL-MRVPVSSYSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC#N)N |
Canonical SMILES |
C1CCC(C1)C(CC#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-3-cyclopentylpropanenitrile typically involves the following steps:
Amination: The addition of an amino group to the intermediate compound.
Industrial Production Methods: Industrial production of ®-3-Amino-3-cyclopentylpropanenitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: ®-3-Amino-3-cyclopentylpropanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: Substitution reactions can occur at the amino or nitrile groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups.
Scientific Research Applications
®-3-Amino-3-cyclopentylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-cyclopentylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Cyclopentyl vs. Aromatic Substituents
- However, its steric bulk may reduce binding affinity to flat enzymatic pockets .
- Fluorophenyl Groups : Fluorinated aromatic substituents (e.g., in and compounds) introduce electron-withdrawing effects, improving metabolic stability and target selectivity. For example, the 4-fluorophenyl group in ’s compound enhances serotonin receptor binding .
Chirality and Enantioselectivity
The (R)-configuration in nitrile derivatives is critical for biological activity. For instance, (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile () exhibits higher potency in kinase assays compared to its (S)-enantiomer due to optimized spatial interactions .
Pharmacological and Industrial Relevance
- Therapeutic Potential: Compounds with fluorophenyl groups (e.g., ) are prioritized for CNS drug development due to their balanced lipophilicity and ability to cross the blood-brain barrier .
- Industrial Use: this compound’s structural simplicity makes it a cost-effective intermediate for scalable synthesis of chiral amines, contrasting with more complex benzonitrile derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
